molecular formula C6H13N5O B586364 (4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine CAS No. 152585-09-6

(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine

Cat. No.: B586364
CAS No.: 152585-09-6
M. Wt: 171.204
InChI Key: JYOOUYVQMJVHHK-PHDIDXHHSA-N
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Description

(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound It features a unique structure with a nitroso group attached to a decahydropyrazino[2,3-b]pyrazine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of α,β-alkynic aldehydes with hydrazines, followed by cyclization with phenylselenyl chloride . This one-pot reaction enables the formation of the desired pyrazine ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular pathways and signaling mechanisms. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to modulate key biological processes through its reactive functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine is unique due to its specific nitroso group and decahydropyrazino scaffold, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

152585-09-6

Molecular Formula

C6H13N5O

Molecular Weight

171.204

IUPAC Name

(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine

InChI

InChI=1S/C6H13N5O/c12-10-11-4-3-8-5-6(11)9-2-1-7-5/h5-9H,1-4H2/t5-,6-/m1/s1

InChI Key

JYOOUYVQMJVHHK-PHDIDXHHSA-N

SMILES

C1CNC2C(N1)NCCN2N=O

Origin of Product

United States

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